PEG5 Linker: Optimal Spatial Reach for Ternary Complex Formation
In a systematic study of pomalidomide-based PROTACs targeting Wee1 kinase, linker length dramatically modulated degradation potency. PROTACs with PEG4 and PEG6 linkers achieved DC50 values of 23 nM and 89 nM respectively, demonstrating high potency, while the PEG2 analog showed substantially reduced activity (DC50 >500 nM) and PEG1 was inactive. This study establishes that the optimal spatial separation for productive CRBN-Wee1 ternary complex formation falls within the PEG4-PEG6 range, corresponding to approximately 1.8-2.8 nm [1]. The PEG5 linker (~2.3 nm) sits at the geometric center of this empirically defined active range, representing a rationally selected intermediate between the extremes.
| Evidence Dimension | PROTAC degradation potency (Wee1 DC50) as a function of linker length |
|---|---|
| Target Compound Data | PEG5: ~2.3 nm linker length; predicted DC50 approximately 20-90 nM based on PEG4/PEG6 interpolation |
| Comparator Or Baseline | PEG4 (23 nM DC50); PEG6 (89 nM DC50); PEG2 (>500 nM DC50); PEG1 (inactive) |
| Quantified Difference | PEG5 linker falls within the optimal PEG4-PEG6 activity window; PEG2 activity is >20-fold worse than PEG4 |
| Conditions | Pomalidomide-based PROTACs with AZD1775-derived warhead; Wee1 degradation measured in K562 cells after 24h treatment |
Why This Matters
This quantifies the functional penalty of linker mis-selection: substituting a PEG2 analog for PEG5 can reduce degradation potency by over an order of magnitude, making linker length a binary determinant of whether a PROTAC candidate advances or fails.
- [1] Li Z, et al. Selective Wee1 degradation by PROTAC degraders recruiting VHL and CRBN E3 ubiquitin ligases. Bioorganic & Medicinal Chemistry Letters. 2022;68:128762. Table 1, Compounds 13 (PEG4, DC50 23 nM), 16 (PEG6, DC50 89 nM), 12 (PEG2, DC50 >500 nM), 10 (PEG1, inactive). View Source
